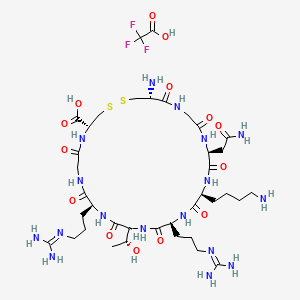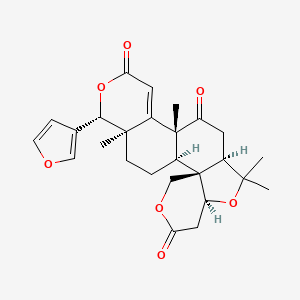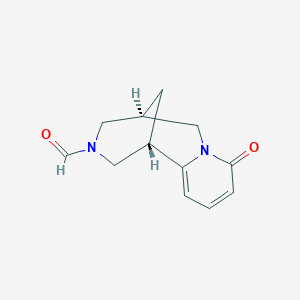
N-Formylcytisine, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylcytisine, (-)- typically involves the formylation of cytisine. One common method includes the reaction of cytisine with formic acid or formic anhydride under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formylation process.
Industrial Production Methods: Industrial production of N-Formylcytisine, (-)- is less common due to its natural abundance in Maackia amurensis. when synthesized industrially, the process involves large-scale extraction and purification techniques, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formylcytisine, (-)- undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted cytisine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Formylcytisine, (-)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Formylcytisine, (-)- primarily involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity . This interaction influences neurotransmitter release and neuronal signaling pathways, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
Cytisine: The parent compound of N-Formylcytisine, known for its use in smoking cessation therapies.
Anabasine: Another alkaloid with similar nicotinic receptor activity.
Lobeline: A plant-derived alkaloid with similar pharmacological properties.
Uniqueness of N-Formylcytisine, (-)-: N-Formylcytisine, (-)- is unique due to its specific formyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable compound for targeted research and therapeutic applications .
Propriétés
Numéro CAS |
881022-37-3 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m1/s1 |
Clé InChI |
PCYQRXYBKKZUSR-ZJUUUORDSA-N |
SMILES isomérique |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O |
SMILES canonique |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B10824936.png)
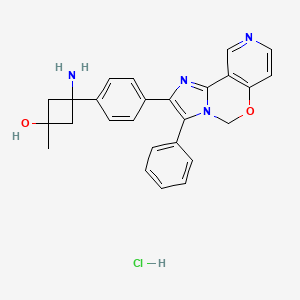

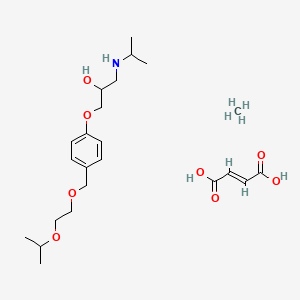
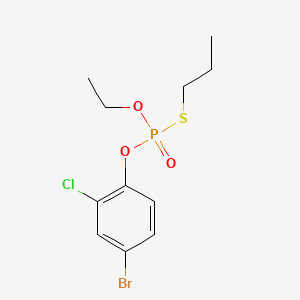
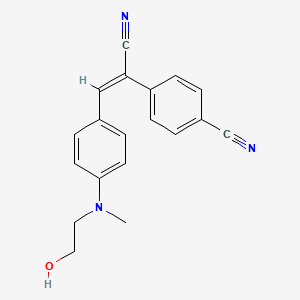
![4-(((6S,9AS)-2-allyl-1-(benzylcarbamoyl)-8-((2-methyl-2H-indazol-7-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate](/img/structure/B10824981.png)
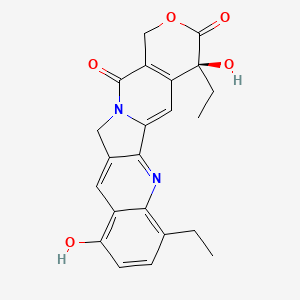
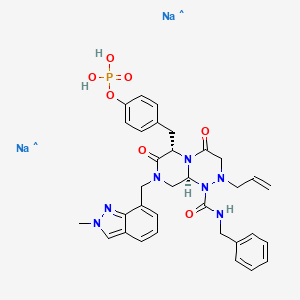
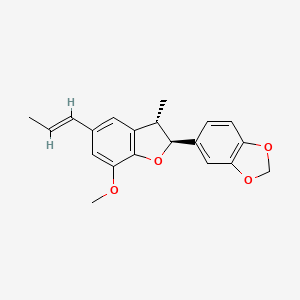
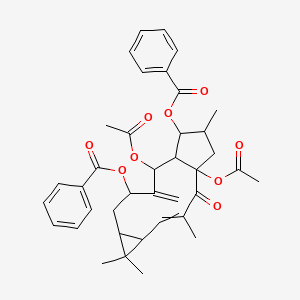
![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10825024.png)
